6-Iodonaphthalene-2-carbaldehyde
CAS No.:
Cat. No.: VC18073332
Molecular Formula: C11H7IO
Molecular Weight: 282.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7IO |
|---|---|
| Molecular Weight | 282.08 g/mol |
| IUPAC Name | 6-iodonaphthalene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H |
| Standard InChI Key | CJUHUWRJXHSBQY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)I)C=C1C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Iodonaphthalene-2-carbaldehyde belongs to the naphthalene derivative family, featuring a fused bicyclic aromatic system. The iodine atom at position 6 introduces significant steric and electronic effects, while the aldehyde group at position 2 provides a reactive site for nucleophilic additions and condensations. Computational models reveal that the iodine’s electron-withdrawing nature polarizes the aromatic ring, increasing the electrophilicity of the aldehyde moiety.
Physicochemical Data
Key properties of 6-iodonaphthalene-2-carbaldehyde are summarized below:
The compound’s low aqueous solubility necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for synthetic applications, as demonstrated in catalytic oxidation reactions .
Synthesis Methodologies
Copper-Catalyzed Oxidation
A patented method for synthesizing related naphthaldehydes involves reacting 6-methoxy-2-acetonaphthone with cuprous iodide (0.5 equivalents) in DMSO under compressed air at 120°C for 36 hours. This approach achieves an 88.1% crude yield, with subsequent recrystallization in ethyl acetate refining purity to 98% . Although optimized for methoxy-substituted analogs, this protocol is adaptable to 6-iodonaphthalene-2-carbaldehyde by substituting iodinated precursors.
Direct Iodination-Formylation Sequence
Alternative routes begin with iodinating naphthalene derivatives followed by formylation. For example, 2-naphthol derivatives undergo iodination using iodine monochloride in acetic acid, yielding intermediates like 6-iodonaphthalen-2-ol . Subsequent Vilsmeier-Haack formylation introduces the aldehyde group, though this method requires stringent temperature control to prevent deiodination.
Comparative Analysis of Synthesis Routes
| Method | Yield | Purity | Key Challenges |
|---|---|---|---|
| Copper-catalyzed oxidation | 88.1% | 98% | Extended reaction times (36h) |
| Iodination-formylation | 65–70% | 90–92% | Competing side reactions |
The copper-mediated method offers superior efficiency but demands specialized equipment for gas handling .
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine substituent enables participation in Ullmann, Suzuki-Miyaura, and Sonogashira couplings. For instance, palladium-catalyzed coupling with aryl boronic acids generates biaryl aldehydes, valuable intermediates in ligand design.
Pharmaceutical Intermediates
6-Iodonaphthalene-2-carbaldehyde serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Condensation with hydrazines yields hydrazone derivatives, which exhibit cyclooxygenase-2 (COX-2) inhibitory activity in preclinical models.
Materials Science
In optoelectronics, the compound’s rigid structure facilitates π-stacking in organic semiconductors. Derivatives incorporating thiophene units demonstrate hole mobility exceeding 0.1 cm²/V·s in thin-film transistor configurations.
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